8-(azepan-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with the molecular formula and a molecular weight of 495.61 g/mol. It is classified under purine derivatives, which are known for their biological significance, particularly in cellular processes and signaling pathways. This compound is primarily used in non-human research settings and is not intended for therapeutic or veterinary applications.
The synthesis of 8-(azepan-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione involves several steps that typically include the formation of the purine core followed by the introduction of various functional groups. The synthesis can be approached through:
The technical details of these methods often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products.
The molecular structure of 8-(azepan-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione can be represented using various structural formulas:
InChI=1S/C23H29N9O2S/c1-16(15-35-23-26-27-28-32(23)17-10-6-5-7-11-17)14-31-18-19(29(2)22(34)25-20(18)33)24-21(31)30-12-8-3-4-9-13-30/h5-7,10-11,16H,3-4,8-9,12-15H2,1-2H3,(H,25,33,34)This string encodes the structure in a format suitable for computational analysis and database searches.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 495.61 g/mol |
| CAS Number | 872627-94-6 |
| IUPAC Name | 8-(azepan-1-yl)-3-methyl... |
| Solubility | Not available |
The compound can participate in various chemical reactions typical for purines and thioethers. Notable reactions include:
These reactions are essential for understanding the compound's reactivity profile and potential applications in medicinal chemistry.
The mechanism of action for 8-(azepan-1-yl)-3-methyl-7-(2-methylthioethyl)-1H-purine derivatives generally involves their interaction with biological targets like enzymes or receptors. As a purine derivative:
Further studies would be needed to elucidate its specific interactions at a molecular level.
The physical properties of this compound are crucial for its application in research:
| Property | Value |
|---|---|
| Appearance | Not specified |
| Melting Point | Not specified |
| Solubility | Not available |
Chemical properties include stability under various conditions (pH, temperature), reactivity with other compounds, and potential degradation pathways.
8-(azepan-1-yl)-3-methyl-7-(2-methylthioethyl)-1H-purine derivatives are primarily utilized in scientific research contexts:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4